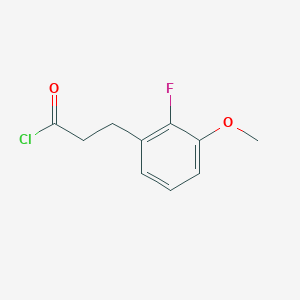

3-(2-Fluoro-3-methoxyphenyl)propanoyl chloride

Overview

Description

3-(2-Fluoro-3-methoxyphenyl)propanoyl chloride, also known as FMOC chloride, is a widely used reagent in organic chemistry1. It is primarily used for peptide synthesis, protecting amino acids during synthesis, and in the preparation of resin-bound peptides1.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 3-(2-Fluoro-3-methoxyphenyl)propanoyl chloride. However, it’s known that propanoyl chlorides are typically synthesized through the reaction of the corresponding carboxylic acid with thionyl chloride, phosphorus trichloride, phosphorus pentachloride, or oxalyl chloride1.Molecular Structure Analysis

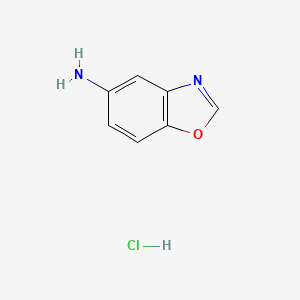

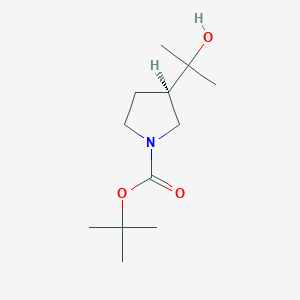

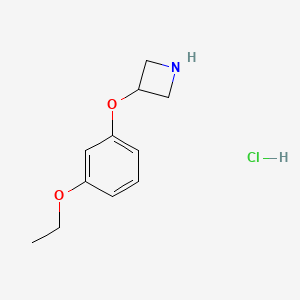

The molecular formula of 3-(2-Fluoro-3-methoxyphenyl)propanoyl chloride is C10H10ClFO21. Its molecular weight is 216.63 g/mol1.

Chemical Reactions Analysis

As a propanoyl chloride, 3-(2-Fluoro-3-methoxyphenyl)propanoyl chloride is expected to be reactive, particularly with nucleophiles like amines. This reactivity is what makes it useful in peptide synthesis, where it can react with amino acids to form amide bonds1.Physical And Chemical Properties Analysis

The exact physical and chemical properties of 3-(2-Fluoro-3-methoxyphenyl)propanoyl chloride are not specified in the search results. However, as a propanoyl chloride, it is likely to be a colorless liquid at room temperature, with a strong, acrid odor1.Scientific Research Applications

Enantiomeric Synthesis

In the domain of synthetic chemistry, particularly in the creation of enantiomerically pure compounds, derivatives of 3-(2-Fluoro-3-methoxyphenyl)propanoyl chloride have been utilized. For instance, transesterification processes involving various butanoates and halogenated phenoxyl propanols, including compounds structurally related to 3-(2-Fluoro-3-methoxyphenyl)propanoyl chloride, have been catalyzed by lipase B from Candida antarctica. This has been instrumental in resolving racemic mixtures, demonstrating the compound's significance in producing enantiomerically enriched materials, which are crucial in pharmaceutical synthesis and other applications (Hoff, Ljones, Rønstad, & Anthonsen, 2000).

Material Science and Sensor Development

In material science, derivatives of 3-(2-Fluoro-3-methoxyphenyl)propanoyl chloride have found applications in developing sensitive and selective sensors. For example, a membrane sensor based on a derivative of this compound has been developed for the selective detection of terbium (III) ions. This sensor demonstrates high selectivity and sensitivity, showcasing the potential of such compounds in environmental monitoring and other analytical applications (Zamani, Ganjali, Norouzi, Tadjarodi, & Shahsavani, 2008).

Photophysics and Photochemistry

In the realm of photochemistry, the compound and its derivatives have been explored for their unique photophysical properties. For example, the photolabile properties of a related cationic polymer have been utilized to switch its form from cationic to zwitterionic upon irradiation. This property is leveraged in applications like DNA condensation and release, as well as in modifying the antibacterial activity of surfaces, highlighting the compound's potential in biotechnology and material science (Sobolčiak, Špírek, Katrlík, Gemeiner, Lacík, & Kasák, 2013).

Organic Synthesis and Material Chemistry

The compound's derivatives have been a focal point in organic synthesis, particularly in creating complex molecules with potential applications in material chemistry. For instance, derivatives have been used in Fries rearrangement processes, leading to the scalable synthesis of key fluoro building blocks like 3-fluoro-4-methoxybenzoyl chloride. Such compounds are pivotal in synthesizing materials with specific optical, electronic, or mechanical properties (Yerande, Shendage, Wakchaure, Phadtare, Bhoite, Gangopadhyay, Nagarajan, & Rupp, 2014).

Safety And Hazards

Specific safety and hazard information for 3-(2-Fluoro-3-methoxyphenyl)propanoyl chloride was not found in the search results. However, propanoyl chlorides in general are corrosive and can cause burns and eye damage. They are also harmful if inhaled2.

Future Directions

The future directions for 3-(2-Fluoro-3-methoxyphenyl)propanoyl chloride are not specified in the search results. However, given its use in peptide synthesis, future research may focus on developing more efficient synthesis methods or exploring new applications in peptide and protein chemistry1.

Please note that this information is based on the available data and may not be fully comprehensive. For more detailed information, please refer to the relevant scientific literature and safety data sheets.

properties

IUPAC Name |

3-(2-fluoro-3-methoxyphenyl)propanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClFO2/c1-14-8-4-2-3-7(10(8)12)5-6-9(11)13/h2-4H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKHRHIXYCMQYTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1F)CCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Fluoro-3-methoxyphenyl)propanoyl chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(Aminomethyl)-2-pyridinyl]-3-pyrrolidinol dihydrochloride](/img/structure/B1447790.png)

![2,3-Dihydro-[1,4]dioxino[2,3-c]pyridine-5-carbaldehyde](/img/structure/B1447793.png)